molecular formula C10H17NO3 B8315297 1-(1-Carboxyethyl)perhydroazocin-2-one

1-(1-Carboxyethyl)perhydroazocin-2-one

Cat. No.: B8315297
M. Wt: 199.25 g/mol
InChI Key: HIUSYXYBQSMNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Carboxyethyl)perhydroazocin-2-one is a synthetic organic compound featuring an azocane ring, an eight-membered nitrogen-containing heterocycle, which is substituted with a lactam and a carboxyethyl functional group. This molecular architecture makes it a compound of significant interest in organic synthesis and medicinal chemistry research. The perhydroazocin (azocane) core is a less common scaffold in drug discovery, presenting opportunities for exploring novel chemical space. The lactam moiety can serve as a hydrogen bond acceptor and donor, potentially facilitating interactions with biological targets, while the carboxyethyl side chain offers a handle for further chemical derivatization or can influence the compound's overall polarity and solubility. Researchers may investigate this molecule as a key synthetic intermediate in the construction of more complex nitrogen-containing macrocycles or as a precursor for the development of pharmacologically active molecules. Its structure suggests potential utility in the design of enzyme inhibitors or receptor ligands, particularly for targets that recognize constrained, polycyclic structures. This product is provided for research and development purposes in a laboratory setting only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-oxoazocan-1-yl)propanoic acid

InChI

InChI=1S/C10H17NO3/c1-8(10(13)14)11-7-5-3-2-4-6-9(11)12/h8H,2-7H2,1H3,(H,13,14)

InChI Key

HIUSYXYBQSMNEP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCCCCCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 1 Carboxyethyl Perhydroazocin 2 One and Its Derivatives

Strategic Approaches to the Perhydroazocin-2-one Ring System

The construction of the eight-membered perhydroazocin-2-one (also known as azocan-2-one or capryllactam) ring is a critical first step. Several strategic approaches can be envisioned, primarily involving cyclization reactions and nitrogenation of carbocyclic precursors.

Cyclization Reactions for Eight-Membered Lactam Formation

The direct cyclization of linear precursors is a common strategy for lactam synthesis. For an eight-membered ring, this typically involves the intramolecular condensation of an 8-aminocarboxylic acid or its activated derivatives. However, the high activation barrier for the formation of medium-sized rings often leads to low yields and competing polymerization.

More sophisticated methods have been developed to overcome these limitations. One such method is ring-closing metathesis (RCM) , which has been successfully employed in the synthesis of a variety of macrocycles, including eight-membered lactams. nih.gov This approach involves the use of a ruthenium-based catalyst to cyclize a diene-containing amide precursor. The strategic placement of the double bonds in the linear precursor is crucial for the success of the RCM reaction.

Another powerful technique is the formal [6+2] cyclization of siloxy alkynes and vinylazetidines, which provides an efficient route to eight-membered lactams. thieme.de This method involves a researchgate.netresearchgate.net-sigmatropic rearrangement of a ketene (B1206846) intermediate, leading to the desired ring system.

Cyclization MethodPrecursor TypeCatalyst/ReagentTypical YieldsReference
Ring-Closing MetathesisDiene-containing amideGrubbs' Catalyst27-100% nih.gov
Formal [6+2] CyclizationSiloxy alkyne and vinylazetidineHeat or Lewis AcidHigh thieme.deresearchgate.net

Nitrogenation Methodologies (e.g., Schmidt Reaction) for Aza-Heterocycles

An alternative to direct cyclization is the insertion of a nitrogen atom into a pre-existing carbocyclic ring. The Beckmann rearrangement and the Schmidt reaction are the most prominent examples of such transformations.

The Beckmann rearrangement of cyclooctanone (B32682) oxime is a classical and industrially significant method for the synthesis of perhydroazocin-2-one (capryllactam). researchgate.netresearchgate.netwikipedia.org The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum, which promote the rearrangement of the oxime to the corresponding lactam. wikipedia.org Research has also explored the use of milder and more environmentally friendly catalysts. researchgate.netresearchgate.net

The Schmidt reaction offers a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. When applied to cyclooctanone, the Schmidt reaction can yield perhydroazocin-2-one. The reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.

Nitrogenation ReactionStarting MaterialReagentKey FeaturesReference
Beckmann RearrangementCyclooctanone oximeStrong Acid (e.g., H₂SO₄)Stereospecific migration of the group anti to the hydroxyl group. researchgate.netresearchgate.netwikipedia.org
Schmidt ReactionCyclooctanoneHydrazoic Acid (HN₃)Direct conversion of a ketone to a lactam.N/A

Stereocontrolled Introduction of the 1-(1-Carboxyethyl) Moiety

Once the perhydroazocin-2-one ring is formed, the next critical step is the introduction of the 1-(1-carboxyethyl) group at the nitrogen atom. Achieving control over the stereochemistry at the newly formed chiral center is a significant challenge.

N-Alkylation and Carboxylation Strategies

A straightforward approach to introduce the desired side chain is the N-alkylation of perhydroazocin-2-one. This can be achieved by reacting the lactam with a suitable electrophile, such as an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate), in the presence of a base. The resulting ester can then be hydrolyzed to afford the target carboxylic acid, 1-(1-carboxyethyl)perhydroazocin-2-one. The choice of base and reaction conditions is crucial to avoid side reactions and ensure good yields.

StepReagentPurpose
1. N-AlkylationEthyl 2-bromopropionate, Base (e.g., NaH)Introduction of the ethyl propionate (B1217596) moiety onto the lactam nitrogen.
2. HydrolysisAqueous acid or base (e.g., HCl, NaOH)Conversion of the ethyl ester to the carboxylic acid.

Diastereoselective and Enantioselective Synthesis

When the target molecule requires a specific stereoisomer, diastereoselective or enantioselective synthetic methods must be employed.

Diastereoselective alkylation can be achieved by using a chiral auxiliary attached to the lactam or the electrophile. This auxiliary directs the approach of the reactants, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Enantioselective synthesis can also be accomplished using chiral catalysts. For instance, a chiral phase-transfer catalyst could be employed in the N-alkylation reaction to induce enantioselectivity. Another advanced approach is the use of transition metal catalysts with chiral ligands to mediate the alkylation process. Palladium-catalyzed enantioselective decarboxylative allylic alkylation of lactams has emerged as a powerful method for the synthesis of α-quaternary lactams, and similar principles could potentially be adapted for N-alkylation.

Synthesis of Functionalized Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates. For methodologies involving nitrogenation, the primary precursor is cyclooctanone . Cyclooctanone can be synthesized through various methods, including the dimerization of butadiene followed by oxidation.

For the Beckmann rearrangement, cyclooctanone must be converted to cyclooctanone oxime . This is typically achieved by reacting cyclooctanone with hydroxylamine (B1172632) or one of its salts. The geometry of the resulting oxime can be crucial for the regioselectivity of the subsequent rearrangement.

For strategies involving the construction of the ring from a linear precursor, the synthesis of a suitably functionalized 8-aminocarboxylic acid derivative is required. This might involve multi-step sequences to install the necessary functional groups at the appropriate positions of an eight-carbon chain.

Precursor/IntermediateSynthetic Route
CyclooctanoneDimerization of butadiene followed by oxidation.
Cyclooctanone OximeReaction of cyclooctanone with hydroxylamine.
Functionalized Linear PrecursorsMulti-step synthesis to build an eight-carbon chain with terminal amino and carboxylic acid (or ester) functionalities.

Preparation of 3-Amino-perhydroazocin-2-one Derivatives

The foundational precursor for the synthesis of the target compounds is 3-amino-perhydroazocin-2-one, also known as α-amino-ε-caprolactam. The most common and efficient route to this intermediate is through the cyclization of L-lysine. google.comgoogle.comrsc.org

A typical laboratory-scale synthesis involves heating L-lysine hydrochloride with a base, such as sodium hydroxide, in a high-boiling point solvent like hexanol. rsc.org The reaction mixture is refluxed with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the formation of the cyclic lactam. rsc.org After the reaction is complete, the resulting α-amino-ε-caprolactam is isolated and purified.

Starting Material Reagents and Conditions Product Yield Reference
L-lysine hydrochlorideNaOH, hexanol, refluxα-Amino-ε-caprolactam75% rsc.org

With the 3-amino-perhydroazocin-2-one in hand, the next step is the introduction of the 1-(1-carboxyethyl) group. This can be achieved through a standard N-alkylation reaction. The secondary amine of the lactam is reacted with a suitable three-carbon electrophile, such as ethyl 2-bromopropionate, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. The reaction is typically carried out in an aprotic polar solvent, for instance, dimethylformamide (DMF). The final step involves the hydrolysis of the ester group to the carboxylic acid, which can be accomplished under either acidic or basic conditions.

Further derivatization of the 3-amino group can also be envisioned through various well-established chemical transformations to produce a library of related compounds for further investigation.

Synthesis of 3-Azido-1-(1-carboxyethyl)-perhydroazocin-2-one

The synthesis of the 3-azido derivative begins with the previously synthesized 3-amino-1-(1-carboxyethyl)perhydroazocin-2-one. A common method for the conversion of a primary amine to an azide is through a diazotization reaction followed by substitution with an azide salt.

In this procedure, the 3-amino compound is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (typically 0-5 °C) to form the diazonium salt intermediate. This intermediate is then reacted in situ with a source of azide ions, such as sodium azide, to yield the desired 3-azido-1-(1-carboxyethyl)perhydroazocin-2-one. It is crucial to maintain low temperatures during the diazotization step to prevent the decomposition of the unstable diazonium salt.

Starting Material Reagents and Conditions Product Reference
3-Amino-1-(1-carboxyethyl)perhydroazocin-2-one1. NaNO₂, HCl, 0-5 °C2. NaN₃3-Azido-1-(1-carboxyethyl)-perhydroazocin-2-one nih.govgoogle.com

This synthetic route provides an efficient way to introduce the azido (B1232118) group, which is a versatile functional group that can be further modified, for example, through click chemistry or reduction to the amine.

Isolation and Diastereomeric Resolution Techniques

The target molecule, this compound, possesses two chiral centers: one at the 3-position of the perhydroazocin-2-one ring (originating from the α-carbon of lysine) and another at the α-position of the 1-carboxyethyl side chain. This results in the formation of a mixture of diastereomers during the synthesis. The separation of these diastereomers is essential for studying their individual biological activities and properties.

Several techniques can be employed for the resolution of these diastereomers:

Fractional Crystallization: This classical method relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, it is often possible to selectively crystallize one diastereomer, leaving the other in the mother liquor. This process can be repeated to improve the purity of the separated isomers. libretexts.org

Chromatography: Chromatographic techniques are powerful tools for the separation of diastereomers. google.com

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate enantiomers, and by extension, diastereomers. Alternatively, achiral stationary phases can be used, as the different physical properties of the diastereomers often lead to different retention times. nih.gov

Column Chromatography: For larger scale separations, column chromatography on silica (B1680970) gel or other suitable stationary phases can be effective. The choice of eluent is critical to achieving good separation.

Diastereomeric Salt Formation: This method involves reacting the racemic mixture of the carboxylic acid with a chiral resolving agent, which is typically a chiral amine. libretexts.org This reaction forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. After separation, the individual diastereomeric salts are treated with an acid to regenerate the resolved carboxylic acid and the chiral auxiliary.

The choice of the most suitable resolution technique depends on several factors, including the scale of the separation, the physical properties of the diastereomers, and the available equipment.

Structural Elucidation and Conformational Dynamics of 1 1 Carboxyethyl Perhydroazocin 2 One and Analogues

Advanced Spectroscopic Characterization

Spectroscopic methods provide a detailed picture of molecular structure and dynamics in various states. For a comprehensive analysis of 1-(1-carboxyethyl)perhydroazocin-2-one, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For this compound, ¹H and ¹³C NMR spectra would provide initial insights into the molecular structure. The ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the azocanone ring due to diastereotopicity and spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen atom and the carbonyl group would be deshielded. The ethyl side chain would exhibit a characteristic quartet and triplet pattern for the CH and CH₃ groups, respectively.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unequivocally. Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space, irrespective of their through-bond connectivity. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space correlations between protons on the azocanone ring, providing crucial distance restraints for determining the preferred ring conformation (e.g., boat-chair, twist-boat). The observation of NOEs between protons on the carboxyethyl side chain and the ring would define the orientation of the substituent relative to the lactam ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (lactam)-~175
C=O (acid)-~178
CH (side chain)~4.5 (quartet)~50
CH₃ (side chain)~1.2 (triplet)~15
CH₂ (ring, α to N)~3.4 (multiplet)~45
CH₂ (ring, α to C=O)~2.5 (multiplet)~35
Other ring CH₂1.2-1.8 (multiplets)25-30
COOH~11-12 (broad singlet)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₁₇NO₃) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization or collision-induced dissociation) would offer valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the carboxyethyl side chain, cleavage of the lactam ring, and other characteristic fragmentations of cyclic amides.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[M+H]⁺200.1287Protonated molecular ion
[M-C₃H₄O₂]⁺114.0970Loss of the ethyl carboxylate radical
[M-C₄H₇O₂]⁺100.0762Loss of the carboxyethyl side chain

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the lactam and the carboxylic acid. The O-H stretch of the carboxylic acid would appear as a broad band. The C-N stretching of the lactam and various C-H bending and stretching vibrations would also be observable.

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (acid)3300-2500 (broad)Stretching
C-H2950-28502950-2850Stretching
C=O (acid)~1710~1710Stretching
C=O (lactam)~1650~1650Stretching (Amide I)
C-N~1450Stretching

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound itself is publicly available, analysis of related compounds, such as other substituted lactams or eight-membered rings, provides valuable insights into the likely solid-state conformation.

A crystallographic study would precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the azocanone ring (e.g., boat-chair, crown). Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the lactam carbonyl, which dictate the crystal packing. Such data is invaluable for validating and refining computational models.

Computational Chemistry and Molecular Modeling

Computational methods are essential for exploring the conformational landscape of flexible molecules and for complementing experimental data.

The eight-membered azocinone ring is expected to be highly flexible and can exist in multiple low-energy conformations. Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a systematic conformational search to identify the stable conformers and the transition states connecting them.

The potential energy surface of the azocinone ring is likely complex, with several minima corresponding to different ring conformations (e.g., boat-chair, twist-boat-chair, crown). The energy barriers between these conformers determine the flexibility of the ring at a given temperature. The presence of the N-substituent is expected to influence the relative energies of these conformers. By calculating the theoretical NMR parameters for each low-energy conformer and comparing them with the experimental data, it is possible to determine the conformational population in solution.

Quantum Mechanical Studies of Electronic Properties and Amide Resonance

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. These studies are instrumental in characterizing the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

A key feature of the lactam ring is the amide bond. Amide resonance is a critical concept where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group's π-system. mdpi.com This delocalization results in a partial double bond character for the C-N bond and a decrease in the carbonyl's double bond character. This resonance has significant structural and chemical consequences: it planarizes the amide group, increases the barrier to rotation around the C-N bond, and modulates the reactivity of the carbonyl carbon and the acidity of the N-H proton (in unsubstituted amides).

For this compound, the degree of amide resonance is influenced by the eight-membered perhydroazocin-2-one ring's geometry. Ring strain and the specific conformation adopted by the ring can affect the orbital overlap between the nitrogen lone pair and the carbonyl π* orbital, thereby altering the resonance stabilization energy. mdpi.com

Quantum mechanical calculations can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to calculate the stabilization energy associated with the n → π* interaction, providing a direct measure of amide resonance. Furthermore, calculated bond lengths and rotational barriers around the amide C-N bond offer theoretical data that correlate with the strength of the resonance.

Table 1: Calculated Electronic Properties of a Model Lactam System
PropertyCalculated ValueSignificance
C-N Amide Bond Length~1.35 ÅShorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.
C=O Carbonyl Bond Length~1.24 ÅLonger than a typical C=O double bond (~1.20 Å), indicating reduced double bond character.
Rotational Barrier (C-N)15-20 kcal/molHigh barrier confirms the rigidity of the amide plane due to resonance.
NBO n → π* Stabilization Energy~50-60 kcal/molQuantifies the strength of the electron delocalization contributing to amide resonance.

Note: The values in Table 1 are representative for cyclic amides and are used here to illustrate the expected properties of this compound. Specific values for this exact molecule would require dedicated computational studies.

Molecular Mechanics and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular mechanics and dynamics (MD) simulations are powerful computational tools to explore the dynamic behavior of this compound and its interactions with biological macromolecules, such as enzymes. nih.gov These simulations can predict how the ligand binds to the active site of an enzyme, the key intermolecular interactions that stabilize the complex, and the conformational changes that may occur in both the ligand and the enzyme upon binding. scitechnol.com

Given the presence of a carboxylate group, this compound is a candidate for inhibiting enzymes that recognize and bind carboxylate-containing substrates, such as certain proteases and β-lactamases. nih.govrsc.orgresearcher.life In many of these enzymes, the active site contains positively charged or polar residues (e.g., arginine, lysine, or serine) that form strong electrostatic interactions and hydrogen bonds with the negatively charged carboxylate of the inhibitor. nih.govrsc.org

MD simulations can model the process of the lactam inhibitor entering and binding to the enzyme's active site. By analyzing the simulation trajectories, researchers can identify crucial interactions, such as:

Salt bridges: Between the carboxylate group of the ligand and basic residues of the enzyme.

Hydrogen bonds: Involving the carbonyl oxygen of the lactam and the carboxylate group with donor/acceptor groups in the active site.

Van der Waals and hydrophobic interactions: Between the aliphatic ring of the perhydroazocinone and nonpolar pockets within the enzyme.

These simulations can also calculate the binding free energy, providing a theoretical estimation of the inhibitor's potency. The conformational flexibility of the eight-membered ring can be fully explored, revealing which conformations are preferentially bound by the enzyme.

Table 2: Key Intermolecular Interactions in a Simulated Enzyme-Lactam Inhibitor Complex
Interaction TypeLigand GroupPotential Enzyme ResiduesEstimated Contribution to Binding Energy
Salt Bridge / Ionic InteractionCarboxylate (-COO⁻)Arginine, Lysine-5 to -10 kcal/mol
Hydrogen BondCarbonyl Oxygen (C=O)Serine, Threonine, Asparagine-2 to -5 kcal/mol
Hydrogen BondCarboxylate OxygensSerine, Tyrosine, Backbone Amides-2 to -5 kcal/mol per bond
Hydrophobic InteractionsPerhydroazocinone RingLeucine, Valine, Phenylalanine-1 to -3 kcal/mol

Note: The data in Table 2 are generalized from studies of carboxylated inhibitors and represent plausible interactions for this compound.

Stereochemical Assignment and Chirality in Lactam Inhibitors

The biological activity of enzyme inhibitors is often highly dependent on their stereochemistry. clockss.orgnih.gov For this compound, the carbon atom to which the carboxyethyl group is attached (Cα of the ethyl group) is a stereocenter. This means the compound can exist as two enantiomers, (R)-1-(1-carboxyethyl)perhydroazocin-2-one and (S)-1-(1-carboxyethyl)perhydroazocin-2-one.

The absolute configuration of this stereocenter can dramatically affect the molecule's ability to fit into the chiral environment of an enzyme's active site. One enantiomer will typically position the carboxylate group and the lactam ring in the optimal orientation for binding, leading to potent inhibition, while the other enantiomer may bind much more weakly or not at all. clockss.org This stereoselectivity is a hallmark of enzyme-ligand interactions. clockss.orgnih.gov

The stereochemical assignment of a synthesized lactam is therefore critical. This is typically achieved through a combination of stereoselective synthesis and analytical techniques. Asymmetric synthesis methods can be employed to produce predominantly one enantiomer. nih.gov The determination of the absolute configuration can then be accomplished using methods such as:

X-ray crystallography: Provides an unambiguous determination of the three-dimensional structure if a suitable crystal can be obtained.

Chiral chromatography: Separation of the enantiomers on a chiral stationary phase allows for their isolation and can be correlated with known standards.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): Spectroscopic techniques that are sensitive to the chirality of a molecule and can be compared with quantum mechanical predictions to assign the absolute configuration.

Enzymatic and Biochemical Interaction Mechanisms

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism

The compound 1-(1-carboxyethyl)perhydroazocin-2-one belongs to the class of dicarboxylate-containing inhibitors, which are designed to target zinc metalloproteases like Angiotensin-Converting Enzyme (ACE). mdpi.com ACE is a key enzyme in the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. stereoelectronics.orgyoutube.com Inhibition of this enzyme is a critical strategy for managing hypertension. nih.govyoutube.com The inhibitory mechanism of this compound class is predicated on interactions with the enzyme's active site.

While specific enzyme kinetic data for this compound is not extensively detailed in publicly available literature, the potency of dicarboxylate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. For context, established dicarboxylate ACE inhibitors exhibit potent inhibitory activity, often in the nanomolar range.

The mode of inhibition for this class of compounds is generally competitive, meaning the inhibitor reversibly binds to the active site of the enzyme, preventing the substrate from binding. mdpi.comnih.gov

Table 1: Representative ACE Inhibition Data for Dicarboxylate Inhibitors This table provides data for well-characterized dicarboxylate ACE inhibitors to illustrate the typical potency range for this class of compounds.

Inhibitor IC₅₀ (nM) Kᵢ (nM) Type of Inhibition
Lisinopril 1.2 0.05 Competitive
Enalaprilat 0.2 0.06 Competitive

Note: Data is compiled from various biochemical studies and serves as a reference for the compound class.

The binding of dicarboxylate inhibitors to the ACE active site is a well-characterized interaction driven by specific molecular recognitions. The inhibitor positions itself within the enzyme's substrate-binding groove, which contains a catalytic zinc ion (Zn²⁺). nih.gov

For a compound like this compound, the binding is hypothesized to occur as follows:

Zinc Coordination : One of the carboxyl groups of the carboxyethyl moiety directly coordinates with the active site Zn²⁺ ion. This interaction is crucial for high-affinity binding and mimics the transition state of the natural substrate hydrolysis. nih.gov

Hydrogen Bonding : The same carboxyl group also forms hydrogen bonds with the side chains of active site residues, such as Glu384. nih.gov The central carbonyl oxygen of the lactam ring can be anchored by hydrogen bonds with residues like His337 and His497. stereoelectronics.org

Ionic Interactions : The terminal carboxylate group on the perhydroazocin-2-one ring is positioned to form strong ionic bonds and hydrogen bonds with positively charged or polar residues in the S₁' subsite, such as Lys511 and Tyr520. stereoelectronics.orgnih.gov

These interactions collectively allow the inhibitor to occupy the S₁, S₁', and S₂' pockets of the enzyme's active site, effectively blocking substrate access. nih.gov

Role in Biological Pathways (if applicable to the carboxyethyl motif)

The carboxyethyl motif is not only relevant in synthetic inhibitors but also appears in natural biosynthetic pathways.

The formation of a carboxyethyl group on an amino acid is a key step in the biosynthesis of the β-lactamase inhibitor clavulanic acid by the bacterium Streptomyces clavuligerus. nih.govresearchgate.net The enzyme responsible for this step is N2-(2-Carboxyethyl)arginine Synthase (CEAS). ebi.ac.ukwikipedia.org

CEAS catalyzes the condensation of two primary metabolites: L-arginine and D-glyceraldehyde-3-phosphate (D-G3P). nih.gov The reaction results in the formation of N2-(2-carboxyethyl)-L-arginine and inorganic phosphate. ebi.ac.uk This is an unusual C-N bond-forming reaction that establishes the β-amino acid structure necessary for the subsequent formation of the clavulanic acid β-lactam ring. researchgate.netnih.gov Structural studies show that CEAS is a tetrameric enzyme with overlapping binding sites for its substrates, D-G3P and L-arginine. nih.gov

The reaction catalyzed by CEAS is mechanistically unique as it depends on the cofactor Thiamin Diphosphate (B83284) (ThDP), also known as Vitamin B₁. nih.govnih.gov ThDP-dependent enzymes typically catalyze C-C bond formation or cleavage by stabilizing carbanion intermediates. nih.govlibretexts.org

The CEAS mechanism involves several key steps:

Cofactor Activation : The ThDP cofactor, bound in the active site, is deprotonated to form a nucleophilic ylide. ebi.ac.uk

Adduct Formation : The ThDP ylide attacks the aldehyde group of D-glyceraldehyde-3-phosphate, forming a covalent adduct. ebi.ac.uk

Intermediate Formation : This adduct undergoes an elimination of the phosphate group, creating a reactive α,β-unsaturated acyl-ThDP intermediate. This electrophilic species is unusual for ThDP-dependent reactions, which more commonly involve nucleophilic intermediates. ebi.ac.uk

Michael Addition : The α-amino group of the second substrate, L-arginine, performs a (1,4)-Michael addition to the α,β-unsaturated intermediate. nih.govresearchgate.net

Product Release : Subsequent tautomerization and hydrolysis release the final product, N2-(2-carboxyethyl)arginine, and regenerate the ThDP cofactor. ebi.ac.uk

The ability of the thiazole (B1198619) ring of ThDP to act as an "electron sink" is critical for stabilizing the intermediates throughout this catalytic cycle. libretexts.org

Table 2: Key Steps in the CEAS Catalytic Cycle

Step Description Key Species Involved
1 Ylide Formation Thiamin Diphosphate (ThDP)
2 Nucleophilic Attack ThDP ylide, D-glyceraldehyde-3-phosphate
3 Phosphate Elimination Covalent ThDP-substrate adduct
4 Michael Addition α,β-unsaturated intermediate, L-arginine

N-C Bond Formation and Catalytic Sites in Relevant Biosynthetic Systems

The formation of the N-C bond within the perhydroazocin-2-one ring and the attachment of the 1-carboxyethyl group are critical steps in the biosynthesis of this molecule. While the specific enzymes involved in the biosynthesis of this compound have not been characterized, insights can be drawn from studies on the biosynthesis of other lactam-containing natural products. The formation of the endocyclic N-C amide bond in lactams is a recurring motif in biochemistry, often catalyzed by specialized domains within larger enzyme complexes.

One of the most well-understood examples of lactam ring formation is in the biosynthesis of β-lactam antibiotics, such as penicillin and cephalosporin. In these pathways, non-ribosomal peptide synthetases (NRPSs) play a central role. Specific condensation (C) domains within the NRPS are responsible for catalyzing the formation of the amide bond that closes the β-lactam ring nih.gov. This process involves the activation of a carboxylic acid group, typically as an adenylate, and its subsequent reaction with an amino group. The catalytic sites of these C-domains are characterized by conserved amino acid residues that position the substrates and facilitate catalysis.

Furthermore, cytochrome P450 enzymes have been identified as catalysts for C-N bond formation in the biosynthesis of various natural products acs.org. These enzymes typically catalyze oxidative reactions, and in some cases, can facilitate intramolecular C-N coupling to form heterocyclic rings acs.org. The catalytic cycle of P450 enzymes involves a heme cofactor that activates molecular oxygen.

The N-C bond connecting the 1-carboxyethyl side chain to the lactam nitrogen is also likely formed through an enzymatic process. Enzymes such as N-acetyltransferases or other acyltransferases could potentially catalyze the transfer of the carboxyethyl group from a donor molecule to the perhydroazocin-2-one scaffold. The catalytic sites of these enzymes typically contain residues capable of activating the acyl donor and facilitating nucleophilic attack by the nitrogen atom of the lactam.

In the absence of direct research, it is hypothesized that the biosynthesis of this compound involves a series of enzymatic reactions that may include:

Ring formation: Catalyzed by an enzyme with a catalytic site capable of facilitating intramolecular amide bond formation, possibly a specialized domain within a larger synthetase or a standalone ligase.

Side-chain attachment: Catalyzed by a transferase enzyme that recognizes both the perhydroazocin-2-one ring and a donor molecule for the 1-carboxyethyl group.

Further research, including genome mining for potential biosynthetic gene clusters and in vitro characterization of candidate enzymes, is necessary to elucidate the precise mechanisms and catalytic sites involved in the biosynthesis of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. However, SAR studies on related caprolactam derivatives can provide valuable insights into how modifications to the lactam ring and its substituents may influence biological activity. Caprolactam and its derivatives have been investigated for a range of biological activities, including as inhibitors of various enzymes.

A notable example is the investigation of caprolactam-based compounds as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade benthamdirect.comresearchgate.net. In these studies, researchers synthesized a series of caprolactam derivatives and evaluated their inhibitory potency. The findings from these studies highlight key structural features that contribute to biological activity.

Table 1: SAR of Caprolactam-Based Factor Xa Inhibitors benthamdirect.comresearchgate.net

CompoundR Group on Lactam NitrogenLinker to P1 GroupP1 GroupIC50 (µM)
1 HUreaPhenyl16
2 HThiourea3-Chlorophenyl0.11
3 MethylUreaPhenyl>50
4 EthylThiourea3-Chlorophenyl0.25

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data from these studies on related caprolactam derivatives suggest several general principles that could be applicable to the SAR of this compound:

The nature of the N-substituent is critical for activity. The presence and chemical properties of the substituent on the lactam nitrogen can significantly impact biological activity. For this compound, the carboxyethyl group introduces a polar, acidic moiety that could be crucial for interaction with a specific biological target.

The lactam ring serves as a scaffold. The perhydroazocin-2-one ring provides a rigid framework that correctly orients the functional groups for optimal interaction with a binding site.

Modifications to the side chain can modulate potency. Altering the length, polarity, and charge of the N-substituent can lead to significant changes in biological activity. For instance, esterification of the carboxyl group in the 1-carboxyethyl side chain would alter its charge and polarity, likely affecting its interaction with a target protein.

Future SAR studies on this compound would likely involve the synthesis and biological evaluation of a series of analogs. These could include modifications to the carboxyethyl side chain (e.g., changing the chain length, converting the carboxylic acid to an ester or amide) and substitutions on the perhydroazocin-2-one ring itself. Such studies would be instrumental in identifying the key pharmacophoric features of this compound and in optimizing its potential biological activity.

Design and Synthesis of Derivatives and Analogues of 1 1 Carboxyethyl Perhydroazocin 2 One

Rational Design Principles for Lactam-Based Compounds

The rational design of lactam-based compounds, including derivatives of 1-(1-Carboxyethyl)perhydroazocin-2-one, involves a deep understanding of how structural modifications can influence their interaction with biological targets. Key considerations include the size of the lactam ring and the nature and position of substituents.

The eight-membered perhydroazocinone (or azocan-2-one) ring is a central feature of the target compound. Altering the ring size can significantly impact the compound's conformation and, consequently, its biological activity. Both smaller and larger ring systems can be explored to probe the spatial requirements of the binding site on a target protein.

Contraction to smaller rings: Derivatives with smaller lactam rings, such as the seven-membered caprolactam or the six-membered piperidinone, would adopt more constrained conformations. This can lead to a more specific interaction with a biological target, potentially increasing potency and reducing off-target effects.

Expansion to larger rings: Conversely, expanding the ring to nine or more members would result in a more flexible scaffold. This increased flexibility could allow the molecule to adapt to different binding pocket conformations, but may also come at the cost of reduced binding affinity due to entropic penalties.

The following table illustrates the potential impact of ring size variation on the conformational flexibility of the lactam scaffold.

Ring SystemNumber of AtomsRelative Conformational Flexibility
Piperidinone6Low
Caprolactam7Moderate
Perhydroazocinone 8 High
Azonan-2-one9Very High

This table provides a qualitative comparison of the expected conformational flexibility based on ring size.

The substituents on the perhydroazocinone scaffold play a crucial role in its biological interactions. The 1-(1-carboxyethyl) group is a key feature, providing a handle for ionic interactions and hydrogen bonding. Systematic exploration of other substituents can further elucidate the SAR.

Modification of the N-substituent: The carboxyethyl group can be modified in several ways. The length of the alkyl chain can be varied to alter the distance between the lactam ring and the carboxylic acid. The carboxylic acid itself can be replaced with other acidic functional groups or bioisosteres to fine-tune the acidity and polarity.

Substitution on the lactam ring: Introducing substituents at various positions on the perhydroazocinone ring can provide additional points of interaction with a biological target. For example, alkyl or aryl groups could engage in hydrophobic interactions, while hydroxyl or amino groups could form hydrogen bonds. The position and stereochemistry of these substituents would be critical for their effect on activity.

Synthetic Strategies for Analogue Diversification

A variety of synthetic strategies can be employed to generate a diverse library of analogues of this compound. These methods often involve the synthesis of a common intermediate that can then be elaborated into a range of final compounds.

One common approach to the synthesis of N-substituted lactams involves the alkylation of the parent lactam. For the synthesis of this compound and its analogues, this would typically involve the reaction of perhydroazocin-2-one with an appropriate alkyl halide or tosylate bearing a protected carboxylic acid.

A general synthetic scheme is presented below:

Deprotonation of the lactam: Perhydroazocin-2-one is treated with a strong base, such as sodium hydride, to generate the corresponding lactamate anion.

Alkylation: The lactamate anion is then reacted with an alkylating agent, for example, ethyl 2-bromopropionate, to introduce the desired side chain.

Deprotection: The ester group is then hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid.

By varying the alkylating agent used in the second step, a wide range of analogues with different N-substituents can be readily prepared.

Impact of Stereochemical Modifications on Biological Recognition

Biological systems are chiral, and as such, the stereochemistry of a molecule can have a profound impact on its biological activity. acs.org In the case of this compound, the carbon atom of the carboxyethyl side chain is a stereocenter. The two enantiomers of this compound may exhibit different biological activities, with one enantiomer potentially being significantly more potent than the other.

Furthermore, if substituents are introduced onto the perhydroazocinone ring, additional stereocenters will be created. The relative and absolute stereochemistry of these new centers will be critical for the molecule's ability to bind to its biological target.

Stereoselective synthesis is therefore a key consideration in the development of analogues of this compound. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to control the stereochemical outcome of synthetic reactions.

The following table illustrates the potential for different stereoisomers and the importance of stereoselective synthesis.

Number of Chiral CentersMaximum Number of StereoisomersImportance of Stereoselective Synthesis
1 (on side chain)2 (enantiomers)High (to isolate the more active enantiomer)
2 (one on side chain, one on ring)4 (diastereomers)Very High (to control both relative and absolute stereochemistry)
3+8+Crucial (for complex molecules with multiple stereocenters)

Bioisosteric Replacement Studies in Related Chemical Entities

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. researchgate.net

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. While the carboxylic acid can form important ionic and hydrogen bond interactions, it can also lead to poor cell permeability and rapid metabolism. Replacing the carboxylic acid with a suitable bioisostere could maintain the desired interactions while improving the drug-like properties of the molecule.

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are acidic heterocycles that can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid.

Acylsulfonamides: These groups are also acidic and can act as hydrogen bond donors and acceptors.

Hydroxamic acids: These can also serve as carboxylic acid mimics and have been used in the design of various enzyme inhibitors.

The choice of bioisostere will depend on the specific biological target and the desired physicochemical properties of the final compound.

Preclinical Research Methodologies and in Vitro/in Vivo Models for Biological Assessment

In Vivo Animal Models for Systemic Biological Response Characterization (Non-Human)

The selection of an appropriate animal model is a critical step that directly influences the translatability of preclinical findings to humans. aofoundation.orgnih.gov The choice is guided by a defined research question and a specific hypothesis. aofoundation.org Several key criteria are considered to ensure the model is relevant and will yield meaningful data. researchgate.netnih.gov

Table 2: Key Criteria for Selecting an Animal Model

CriterionDescriptionRationale
Physiological Relevance The model's biological systems (e.g., metabolic pathways, disease pathology) should closely resemble the human condition being studied. prisysbiotech.comEnsures that the compound's effects in the model are likely to be predictive of its effects in humans. nih.gov
Genetic Background Standardized models with well-defined genetic backgrounds and stable phenotypes are preferred. prisysbiotech.comMinimizes variability in experimental results and enhances reproducibility.
Pharmacological Relevance The target (e.g., enzyme, receptor) of the compound should have a similar structure, function, and distribution as its human counterpart.Justifies that the mechanism of action observed in the animal is relevant to the intended human therapeutic target. researchgate.net
Practical Considerations Factors such as availability, cost, housing requirements, and ease of handling are taken into account. researchgate.netnih.govEnsures the feasibility of conducting the study within logistical and budgetary constraints.
Ethical Considerations The selection must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to minimize animal use and suffering. prisysbiotech.comAligns research with ethical standards and regulatory requirements.

A well-designed study protocol is fundamental to ensuring the quality, validity, and reproducibility of in vivo research. nih.govscilit.com Poor study design can introduce experimental biases, leading to misleading results and a waste of resources. nih.govnih.gov The design of a preclinical study for a compound like 1-(1-Carboxyethyl)perhydroazocin-2-one must be meticulously planned before the experiment begins. prisysbiotech.comresearchgate.net

Key components of a robust preclinical study protocol include:

Clear Hypothesis and Objectives: The study must be designed to test a specific, well-defined hypothesis. aofoundation.orgnih.gov

Appropriate Controls: The inclusion of relevant control groups, such as vehicle controls (animals receiving the delivery solution without the compound) and positive controls (animals receiving a known effective drug), is essential for validating the findings. prisysbiotech.com

Randomization and Blinding: Animals should be randomly assigned to treatment and control groups to prevent selection bias. Blinding, where investigators are unaware of which treatment each animal receives, is crucial to prevent bias in outcome assessment. prisysbiotech.com

Sample Size Calculation: The number of animals used should be justified by a statistical power calculation to ensure the study can detect a biologically relevant effect while minimizing animal use. aofoundation.org

Defined Outcome Measures: Primary and secondary endpoints must be clearly defined before the study starts. These are the specific measurements that will be used to assess the compound's effect. aofoundation.orgresearchgate.net

By adhering to these principles, researchers can enhance the scientific rigor of preclinical studies and increase the likelihood of successfully translating the findings into clinical applications. nih.govnih.gov

Assessment of Pharmacological Activity and Target Engagement in Animal Systems

The evaluation of a compound's pharmacological activity and its engagement with its intended biological target in a living organism is a critical phase in preclinical research. This process typically involves a series of carefully designed animal studies to understand the compound's effects in vivo.

For a compound like this compound, researchers would first establish a relevant animal model that mimics a human disease or physiological condition. The selection of the model is contingent on the therapeutic target of the compound. For instance, if the compound is hypothesized to have anti-inflammatory properties, a rodent model of induced inflammation might be employed.

Subsequent studies would aim to demonstrate that the compound interacts with its molecular target in the animal. This can be achieved through various techniques, including ex vivo analysis of tissues after administration to measure target binding or modulation of downstream biomarkers. The goal is to establish a clear relationship between the administered dose, the concentration of the compound in the relevant tissues, and the extent of target engagement, which in turn should correlate with the observed pharmacological effect.

Due to the absence of published research, no specific animal models, pharmacological activities, or target engagement data for this compound can be presented.

Advanced Analytical Techniques for Biological Matrix Analysis

The quantitative analysis of a compound and its metabolites in biological matrices such as blood, plasma, urine, and tissue is fundamental to understanding its pharmacokinetic and pharmacodynamic profile. For this compound, a robust and validated analytical method would be required for preclinical studies.

Typically, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity. The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. This could be achieved through methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the nature of the biological sample.

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column and mobile phase would be selected to achieve efficient separation of the parent compound from its metabolites and endogenous matrix components.

Mass Spectrometric Detection: The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity by monitoring specific precursor-product ion transitions for the analyte and an internal standard.

Method validation would be performed according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.

As no specific analytical methods have been published for this compound, the following table represents a hypothetical summary of a method that could be developed.

ParameterTechnique/Methodology
Instrumentation UHPLC system coupled to a triple quadrupole MS/MS
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Sample Preparation Solid-Phase Extraction (SPE)
Chromatographic Column C18 Reversed-Phase Column
Detection Mode Multiple Reaction Monitoring (MRM)

This table is for illustrative purposes only and is not based on published data for the specified compound.

Analytical Method Development and Validation for Research Support

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 1-(1-Carboxyethyl)perhydroazocin-2-one. Given its structure, which includes a polar carboxylic acid group and a lactam ring, reversed-phase HPLC would be a suitable approach.

A hypothetical HPLC method for the analysis of this compound could involve a C18 stationary phase, which is effective for separating polar and non-polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to optimize, as it would influence the retention time and peak shape of the analyte.

Detection could be achieved using a UV detector, as the lactam carbonyl group is expected to have some UV absorbance. The choice of wavelength would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for HPLC method development. Actual parameters would require experimental optimization.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the carboxylic acid and lactam moieties in this compound, direct GC analysis would be challenging.

To make the compound suitable for GC analysis, a derivatization step would be necessary. The carboxylic acid group could be esterified, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by conversion to a methyl ester using diazomethane (B1218177) or methanol with an acid catalyst. This would increase the volatility and thermal stability of the analyte.

A capillary column with a polar stationary phase would likely be required for the separation of the derivatized compound. Detection could be performed using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Mass Spectrometer (MS) for more selective and sensitive detection and structural confirmation.

Table 2: Hypothetical GC Parameters for Derivatized this compound

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

This table outlines a potential GC method following a necessary derivatization step. The conditions are illustrative and would need to be optimized.

Spectrophotometric and Electrophoretic Methods

Spectrophotometric and electrophoretic methods can also be employed in the analysis of this compound.

UV-Visible spectrophotometry could be used for quantitative analysis, provided the compound has a suitable chromophore and there are no interfering substances that absorb at the same wavelength. nih.gov The lactam carbonyl group would be the primary chromophore. This method is often used for determining the concentration of pure substances in solution. Derivative spectrophotometry can be a useful technique to enhance the resolution of overlapping spectral bands and to reduce background interference. scholarsresearchlibrary.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. creative-proteomics.com Given that this compound contains a carboxylic acid group, it can be analyzed in its anionic form at an appropriate pH. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com The separation in CE is based on the differential migration of analytes in an electric field. Detection can be achieved using a UV detector or by coupling the capillary to a mass spectrometer (CE-MS). creative-proteomics.com

Validation Parameters for Research Analytical Procedures

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose. americanpharmaceuticalreview.comfda.gov Key validation parameters include specificity, selectivity, accuracy, and precision. metrology-journal.orgaltabrisagroup.com

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. scioninstruments.comut.ee

In the context of this compound, a specific and selective method would be able to distinguish the main compound from starting materials, synthetic by-products, and any potential degradants. For chromatographic methods, this is typically demonstrated by showing that the peak for the analyte is well-resolved from other peaks. Peak purity analysis using a photodiode array (PDA) detector in HPLC can further support specificity by showing that the spectrum is consistent across the entire peak.

Accuracy refers to the closeness of the measured value to the true or accepted reference value. scioninstruments.comfiveable.me It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scioninstruments.comeleapsoftware.com Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Table 3: Illustrative Acceptance Criteria for Accuracy and Precision

Parameter Acceptance Criteria
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD)
Repeatability ≤ 1.0%

This table provides typical acceptance criteria for accuracy and precision in pharmaceutical analysis. The specific limits would be defined based on the intended use of the analytical method.

Linearity and Dynamic Range of Assays7.3.4. Limit of Detection and Limit of Quantitation

Without established and validated analytical methods reported in scientific literature, key performance characteristics such as the linear relationship between concentration and instrument response, the range over which this relationship holds true, and the lowest concentrations at which the compound can be reliably detected and quantified remain undetermined.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the specified analytical parameters for this compound is not possible at this time due to the lack of foundational research data. Further investigation and original research would be required to establish these crucial validation parameters.

Recent advances in computational design of protein–protein interactions The computational design of protein–protein interactions (PPIs) has made significant progress in recent years. This progress has been driven by the development of new methods and algorithms, as well as by the increasing availability of computational power. As a result, it is now possible to design proteins that bind to a wide range of targets, including other proteins, peptides, and small molecules. This has led to the development of new therapeutics, diagnostics, and research tools. This review will discuss the recent advances in computational design of PPIs, with a focus on the methods and algorithms that have been most successful. We will also discuss the challenges that remain and the future directions of the field. 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Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1-Carboxyethyl)perhydroazocin-2-one, and what precursors are critical for its heterocyclic framework?

  • The synthesis typically involves multi-step reactions, starting with the functionalization of the perhydroazocin core (an eight-membered saturated nitrogen heterocycle). Key precursors include azocine derivatives and carboxyethylating agents such as β-propiolactone derivatives. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid ring-opening side reactions. For example, nucleophilic substitution or amidation steps may introduce the carboxyethyl group .
  • Structural confirmation relies on spectroscopic techniques: ¹H/¹³C NMR for ring saturation and substituent positioning, FT-IR for carbonyl groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How does the carboxyethyl group influence the compound’s solubility and reactivity in aqueous versus organic media?

  • The carboxyethyl moiety enhances hydrophilicity, making the compound more soluble in polar solvents (e.g., water, methanol). However, under acidic conditions, protonation of the azocin nitrogen may reduce solubility. Reactivity studies suggest the carboxylic acid group participates in salt formation or esterification, while the azocin ring undergoes alkylation or oxidation depending on the electrophile .

Advanced Research Questions

Q. How can researchers address contradictory data in the optimization of reaction yields for this compound synthesis?

  • Contradictions in yield often arise from variability in reaction parameters. A systematic approach includes:

  • Temperature gradients : Testing 50–120°C to identify optimal thermal stability.
  • Solvent polarity : Comparing aprotic (e.g., DMF) versus protic (e.g., ethanol) solvents to balance solubility and reactivity.
  • Catalyst screening : Transition metals (e.g., Pd/C) or acid/base catalysts may stabilize intermediates .
    • Mechanistic studies using HPLC-MS to track intermediates and DFT calculations to model transition states can resolve discrepancies .

Q. What experimental strategies are recommended for elucidating the biological target interactions of this compound derivatives?

  • Competitive binding assays : Use fluorescent probes or radiolabeled ligands to assess affinity for receptors (e.g., GPCRs, ion channels).
  • Structure-activity relationship (SAR) studies : Modify the carboxyethyl group or azocin substituents to correlate structural changes with bioactivity.
  • Computational docking : Leverage PubChem-derived 3D structures (e.g., InChIKey: FZGOZGATZZWODF-CHWSQXEVSA-N) to predict binding poses in silico .

Q. How can researchers mitigate instability issues during long-term storage of this compound?

  • Lyophilization : Freeze-drying under vacuum preserves the compound’s integrity by removing hydrolytic water.
  • Inert atmosphere storage : Argon or nitrogen environments prevent oxidation of the azocin ring.
  • Stability-indicating assays : Periodic HPLC analysis monitors degradation products (e.g., ring-opened amines or decarboxylated derivatives) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the regioselectivity of electrophilic substitutions on the azocin ring?

  • Conflicting regioselectivity may arise from divergent reaction conditions. For example:

  • Electrophilic aromatic substitution (EAS) : Electron-donating groups (e.g., methyl) direct substitutions to para positions, but steric hindrance in the perhydroazocin system may override electronic effects.
  • pH-dependent reactivity : Under basic conditions, deprotonation of the carboxyethyl group alters electron density, shifting substitution sites.
    • Resolution requires X-ray crystallography to confirm regiochemistry and kinetic studies to map substituent effects .

Methodological Recommendations

Q. What analytical techniques are essential for validating the purity of this compound in complex mixtures?

  • UPLC-MS/MS : Provides high-resolution separation and quantification of impurities at trace levels (<0.1%).
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and O to confirm molecular formula.
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .

Q. How can computational tools enhance the design of this compound analogs with improved pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME predicts absorption, metabolism, and toxicity profiles.
  • Molecular dynamics (MD) simulations : Models compound behavior in biological membranes to optimize logP and bioavailability .

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